Technical Monograph: Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Technical Monograph: Dibenzo[b,d]thien-2-ylboronic Acid Hydrate
Chemical Identity & Structural Analysis[1]
Dibenzo[b,d]thien-2-ylboronic acid (CAS: 668983-97-9) is a critical organoboron intermediate characterized by a planar, electron-rich tricyclic heterocycle fused to a reactive boronic acid moiety. It serves as a primary building block in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical agents.
Structural Specifications
| Property | Detail |
| IUPAC Name | Dibenzo[b,d]thiophen-2-ylboronic acid |
| Common Name | Dibenzothiophene-2-boronic acid |
| CAS Number | 668983-97-9 |
| Molecular Formula | C₁₂H₉BO₂S (Anhydrous) |
| Molecular Weight | 228.07 g/mol |
| SMILES | OB(O)c1ccc2sc3ccccc3c2c1 |
| InChI Key | CSLSCVHILGCSTE-UHFFFAOYSA-N |
Structural Dynamics: The Hydrate/Anhydride Equilibrium
While chemically defined as the boronic acid (-B(OH)₂), this compound exists in a dynamic equilibrium between its free acid form, its hydrate, and its cyclic trimeric anhydride (boroxine). In the solid state, the "hydrate" designation often refers to the hydrogen-bonded network stabilized by water molecules, which prevents the spontaneous formation of the boroxine ring.
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Free Acid:
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Boroxine (Anhydride):
Researchers must account for this stoichiometry when calculating equivalents for precision synthesis, as commercial samples often contain varying ratios of the anhydride.
Figure 1: Structural decomposition of Dibenzo[b,d]thien-2-ylboronic acid, highlighting the reactive C2 center.
Physical & Chemical Properties[1][2][4][5][6][7]
The physical behavior of Dibenzo[b,d]thien-2-ylboronic acid is dominated by the π-π stacking interactions of the dibenzothiophene core and the hydrogen-bonding capability of the boronic acid headgroup.
| Property | Value / Characteristic |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 318 – 321 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, THF; Poorly soluble in water, hexanes |
| Stability | Air stable; Hygroscopic (store under inert atmosphere recommended) |
| pKa | ~8.5 (Estimated for the boronic acid group) |
Experimental Insight: The high melting point reflects the strong intermolecular hydrogen bonding network typical of aryl boronic acids. When heating for reactions, ensure the solvent system boils above 80°C (e.g., Toluene/Water or Dioxane/Water) to ensure full solubilization and reactivity.
Synthesis & Manufacturing Protocols
The synthesis of Dibenzo[b,d]thien-2-ylboronic acid is most reliably achieved via a Cryogenic Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester. This method offers higher regioselectivity compared to direct electrophilic borylation.
Protocol: Lithiation-Borylation Route
Reagents:
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2-Bromodibenzothiophene (Starting Material)
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
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Triisopropyl borate (or Trimethyl borate)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (2 M)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvation: Dissolve 2-Bromodibenzothiophene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent benzylic lithiation or scrambling.
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Observation: The solution typically turns a yellow/orange hue upon formation of the lithiated species.
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Incubation: Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.
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Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 2 M HCl until pH < 3. Stir for 1 hour to hydrolyze the boronate ester to the free acid.
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Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Acetonitrile or a Toluene/Hexane mixture to obtain the pure hydrate.
Figure 2: Synthetic pathway via Lithium-Halogen exchange.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling reactions. The dibenzothiophene core is robust, tolerating high temperatures required for sterically hindered couplings.
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Mechanism: The boronic acid undergoes transmetallation with a Pd(II)-aryl halide complex. The presence of water (or the hydrate form) is crucial here, as the active species is often the boronate anion [RB(OH)₃]⁻ formed by the base (e.g., K₂CO₃).
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid ligand.
OLED Materials Engineering
In the field of Organic Light-Emitting Diodes (OLEDs), Dibenzo[b,d]thien-2-ylboronic acid is a precursor for Host Materials and Electron Transport Layers .
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High Triplet Energy: The dibenzothiophene core possesses a high triplet energy level, making it effective at confining excitons in phosphorescent OLEDs (PhOLEDs).
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Structural Rigidity: The fused ring system imparts thermal stability (high Tg) to the final polymer or small molecule, extending device lifetime.
Medicinal Chemistry
The benzothiophene and dibenzothiophene scaffolds are bioisosteres for indole and naphthalene. They are explored in:
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Kinase Inhibitors: Modulating lipophilicity and metabolic stability.
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DNA Intercalators: The planar structure allows insertion between base pairs.
Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2
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Eye Irritation: Category 2A
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)
Storage Protocol:
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Temperature: Store at 2-8°C (Refrigerate) to minimize dehydration to the anhydride.
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Atmosphere: Hygroscopic. Store under nitrogen or argon if high purity is required for catalytic cycles.
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Incompatibility: strong oxidizing agents.
First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: Wash with soap and copious amounts of water. Boronic acids can be absorbed; wear nitrile gloves.
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Eye Contact: Rinse cautiously with water for 15 minutes.
References
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PubChem. Benzo[b]thien-2-ylboronic acid (and related Dibenzo analogs). National Library of Medicine. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on bioisosteres).
